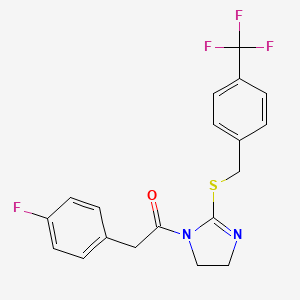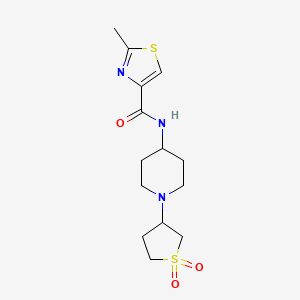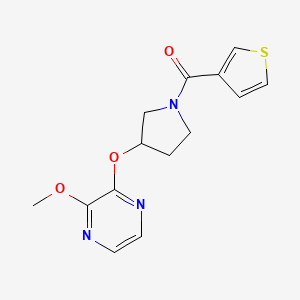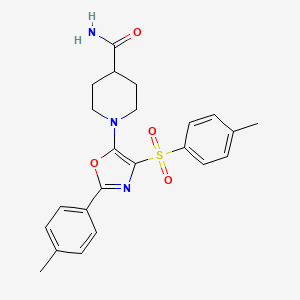![molecular formula C17H13F2NO3S B2394640 3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one CAS No. 899348-49-3](/img/structure/B2394640.png)
3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2,5-Dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one, or “DFQ” for short, is an organic compound that has seen a surge in research and development in recent years. It is a synthetic organic compound that has been used in a variety of scientific and medical applications. DFQ has been used in the synthesis of a number of drugs, as well as in the development of new materials and technologies. In addition, DFQ is also used in laboratory experiments and in the study of biochemical and physiological effects.
科学研究应用
DFQ has been used in a variety of scientific research applications. It has been used as a synthetic intermediate for the synthesis of a number of drugs, including anti-cancer drugs, anti-inflammatory drugs, and anti-fungal drugs. In addition, DFQ has been used in the development of new materials and technologies, such as organic light-emitting diodes (OLEDs). It has also been used in the study of biochemical and physiological processes, such as enzyme inhibition and protein-protein interactions.
作用机制
The mechanism of action of DFQ is not fully understood. However, it is believed that DFQ acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is also believed that DFQ may act as a modulator of certain cellular processes, such as gene expression and signal transduction.
Biochemical and Physiological Effects
The biochemical and physiological effects of DFQ are not well understood. However, studies have shown that DFQ can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. In addition, DFQ has been shown to modulate certain cellular processes, such as gene expression and signal transduction.
实验室实验的优点和局限性
The main advantage of using DFQ in laboratory experiments is its ability to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. This makes it useful for studying the effects of enzyme inhibition on biochemical and physiological processes. However, DFQ is not a very stable compound and is prone to degradation in the presence of light and heat. This limits its use in long-term laboratory experiments.
未来方向
The potential future directions for the use of DFQ are numerous. One potential direction is the use of DFQ as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, in the development of new drugs and therapies. Another potential direction is the use of DFQ in the development of new materials and technologies, such as organic light-emitting diodes (OLEDs). Finally, DFQ could be used in the study of biochemical and physiological processes, such as enzyme inhibition and protein-protein interactions.
合成方法
DFQ can be synthesized in a number of different ways. The most common method is the Friedel-Crafts alkylation reaction, which involves the reaction of an alkyl chloride with an aromatic compound in the presence of an aluminum chloride catalyst. This reaction produces a quinoline derivative, which can then be further reacted with a sulfonyl chloride to yield DFQ. Other methods of synthesis include the use of a palladium-catalyzed cross-coupling reaction and the use of a palladium-catalyzed allylic substitution reaction.
属性
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-6,7-difluoro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO3S/c1-9-3-4-10(2)15(5-9)24(22,23)16-8-20-14-7-13(19)12(18)6-11(14)17(16)21/h3-8H,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNBBLQTRVXIMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=CNC3=CC(=C(C=C3C2=O)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2394563.png)
![1-(3,4-Dimethoxyphenyl)-4-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-2-pyrrolidinone](/img/structure/B2394568.png)


![[3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2394571.png)
![2-{[2-(Benzoylamino)acetyl]amino}ethyl 2-thiophenecarboxylate](/img/structure/B2394573.png)



![(2S)-2-[(4-chloro-3-nitrobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2394580.png)